molecular formula C9H10FN3OS B8674003 2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide

2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide

Cat. No.: B8674003
M. Wt: 227.26 g/mol
InChI Key: GXVASXSADQCXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H10FN3OS and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10FN3OS

Molecular Weight

227.26 g/mol

IUPAC Name

[[2-(4-fluorophenyl)acetyl]amino]thiourea

InChI

InChI=1S/C9H10FN3OS/c10-7-3-1-6(2-4-7)5-8(14)12-13-9(11)15/h1-4H,5H2,(H,12,14)(H3,11,13,15)

InChI Key

GXVASXSADQCXLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=S)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g of 4-fluorophenylacetic acid (32.44 mmol, 1 eq.) are placed in 50 mL of dichloromethane with stirring. 3.25 g of thiosemicarbazide (35.68 mmol, 1 eq.), 4.38 g of hydroxybenzotriazole (32.44 mmol, 1 eq.) and 6.22 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (32.44 mmol, 1.2 eq.) are successively added with continued stirring at room temperature. After 18 hours at room temperature, the dichloromethane is evaporated off. The residue is taken up in ethyl acetate, washed three times with water, once with brine and three times with 1N hydrochloric acid. The organic phase is dried over sodium sulfate and evaporated to give 5 g of 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide. M-isobutene+=228.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
6.22 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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